N-Thiazol-2-yl-succinamic acid

Description

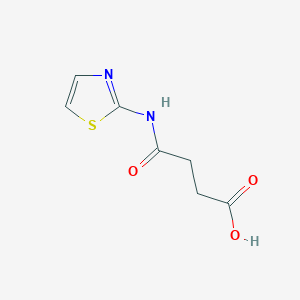

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-oxo-4-(1,3-thiazol-2-ylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c10-5(1-2-6(11)12)9-7-8-3-4-13-7/h3-4H,1-2H2,(H,11,12)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMGZMBKMJRZLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292202 | |

| Record name | N-Thiazol-2-yl-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19692-00-3 | |

| Record name | 19692-00-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Thiazol-2-yl-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Thiazol-2-yl-succinamic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of N-Thiazol-2-yl-succinamic acid and its prominent analog, N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed data, experimental protocols, and insights into the potential applications of these compounds.

Core Chemical Properties

The fundamental chemical properties of this compound and N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid are summarized below. These tables facilitate a comparative analysis of their physicochemical characteristics.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-oxo-4-(thiazol-2-ylamino)butanoic acid | PubChem[1] |

| CAS Number | 19692-00-3 | PubChem[1] |

| Molecular Formula | C₇H₈N₂O₃S | PubChem[1] |

| Molecular Weight | 200.22 g/mol | PubChem[1] |

| Canonical SMILES | C1=CSC(=N1)NC(=O)CCC(=O)O | PubChem[1] |

| InChI Key | RWHHPCNVIJDNCI-UHFFFAOYSA-N | PubChem[1] |

Table 2: Chemical Properties of N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid

| Property | Value | Source |

| IUPAC Name | 4-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid | PubChem[2] |

| CAS Number | 304459-57-2 | PubChem[2] |

| Molecular Formula | C₉H₁₂N₂O₃S | PubChem[2] |

| Molecular Weight | 228.27 g/mol | PubChem[2] |

| XLogP3 | 0.7 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |

| Rotatable Bond Count | 4 | PubChem[2] |

| Exact Mass | 228.05686342 Da | PubChem[2] |

| Canonical SMILES | CC1=C(SC(=N1)NC(=O)CCC(=O)O)C | PubChem[2] |

| InChI Key | JXKCUPZVQVCDTB-UHFFFAOYSA-N | Echemi[3] |

| Density | 1.38 g/cm³ | Echemi[3] |

| Refractive Index | 1.611 | Echemi[3] |

Experimental Protocols

Proposed Synthesis of this compound

This protocol describes the synthesis via the reaction of 2-aminothiazole with succinic anhydride.

Materials and Reagents:

-

2-aminothiazole

-

Succinic anhydride

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Reaction vessel (round-bottom flask)

-

Cooling bath (ice-water)

-

Purification apparatus (filtration setup, rotary evaporator)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-aminothiazole (1.0 equivalent) in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: While stirring the solution, add succinic anhydride (1.0 to 1.2 equivalents) portion-wise at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature for a period of 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, the resulting precipitate (the product) is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is washed with a suitable solvent (e.g., cold diethyl ether or water) to remove any unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

A similar protocol can be followed for the synthesis of N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid, substituting 2-aminothiazole with 2-amino-4,5-dimethylthiazole.

Biological Activity and Potential Signaling Pathways

Direct experimental evidence for the biological activity and mechanism of action of this compound is limited in the current scientific literature. However, the broader class of thiazole-containing compounds has been extensively studied and shown to exhibit a wide range of pharmacological activities.

Thiazole derivatives are known to act as:

-

Glucokinase activators , which have potential applications in the treatment of type 2 diabetes.[4][5]

-

Anticancer agents , with some derivatives showing cytotoxic effects against various cancer cell lines.[6]

-

Ion channel modulators . Notably, N-(thiazol-2-yl)-benzamide analogs have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[7][8] This suggests that this compound could potentially interact with similar biological targets.

It is important to note the distinction from 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), a different thiazole-containing compound widely used in cell viability assays.[9][10][11][12][13] The structural similarity should not be taken as an indication of similar biological function.

Given the lack of specific data on the signaling pathways modulated by this compound, a diagrammatic representation of a known pathway is not feasible at this time. Instead, a logical workflow for its synthesis is provided below.

Visualizations

Caption: Proposed synthetic workflow for this compound.

This guide provides a foundational understanding of this compound and its dimethylated derivative. Further experimental investigation is warranted to fully elucidate their biological activities and therapeutic potential.

References

- 1. This compound | C7H8N2O3S | CID 255363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid | C9H12N2O3S | CID 782759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and pharmacological evaluation of N-(4-mono and 4,5-disubstituted thiazol-2-yl)-2-aryl-3-(tetrahydro-2H-pyran-4-yl)propanamides as glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) causes Akt phosphorylation and morphological changes in intracellular organellae in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A new 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for testing macrophage cytotoxicity to L1210 and its drug-resistant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A rapid and accurate 3-(4,5-dimethyl thiazol-2-yl)-2,5-diphenyl tetrazolium bromide colorimetric assay for quantification of bacteriocins with nisin as an example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scholars.uthscsa.edu [scholars.uthscsa.edu]

Elucidation of the Chemical Structure of N-Thiazol-2-yl-succinamic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of N-Thiazol-2-yl-succinamic acid, a molecule of interest in medicinal chemistry. The document outlines the synthetic protocol, detailed spectroscopic data interpretation, and the logical workflow for its characterization.

Chemical Structure and Properties

This compound is a derivative of 2-aminothiazole and succinic acid. Its chemical structure consists of a thiazole ring connected via an amide linkage to a succinamic acid moiety.

| Identifier | Value |

| IUPAC Name | 4-oxo-4-(thiazol-2-ylamino)butanoic acid |

| Molecular Formula | C₇H₈N₂O₃S |

| Molecular Weight | 200.22 g/mol |

| CAS Number | 30288-53-4 |

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of 2-aminothiazole with succinic anhydride.[1] This reaction is a classic example of nucleophilic acyl substitution where the amino group of the thiazole attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of an amide and a carboxylic acid functional group.

Experimental Protocol

Materials:

-

2-aminothiazole

-

Succinic anhydride

-

Acetone (or other polar organic solvents like 1,4-dioxane or isopropanol)[1]

Procedure:

-

Dissolve equimolar amounts of 2-aminothiazole and succinic anhydride in a suitable polar organic solvent (e.g., acetone) in a round-bottom flask equipped with a reflux condenser.[1]

-

Heat the reaction mixture to reflux and maintain for a sufficient period to ensure complete reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, filter the solid product. If not, the solvent can be removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent to obtain a pure crystalline solid.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Spectroscopic Data for Structure Elucidation

The structure of the synthesized compound is confirmed through various spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Functional Group | **Characteristic Absorption (cm⁻¹) ** |

| N-H (amide) | ~3300-3500 (stretch) |

| C=O (amide) | ~1650-1680 (stretch) |

| C=O (carboxylic acid) | ~1700-1725 (stretch) |

| O-H (carboxylic acid) | ~2500-3300 (broad stretch) |

| C-N (amide) | ~1210-1335 (stretch) |

| C-S (thiazole) | ~600-800 (stretch) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons of the thiazole ring and the succinamic acid chain. A study on the reaction between succinic anhydride and 2-aminothiazole reported doublets at 6.53 and 6.93 ppm corresponding to the thiazole protons.[1]

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Thiazole-H | ~6.5-7.5 | Doublet | 2H |

| -CH₂- (succinic acid) | ~2.5-3.0 | Multiplet | 4H |

| -NH- (amide) | ~10.0-12.0 | Singlet (broad) | 1H |

| -OH (carboxylic acid) | ~11.0-13.0 | Singlet (broad) | 1H |

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (amide) | ~170-175 |

| C=O (carboxylic acid) | ~175-180 |

| Thiazole-C (C-S-N) | ~155-165 |

| Thiazole-C | ~110-140 |

| -CH₂- (succinic acid) | ~30-40 |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₇H₈N₂O₃S), the expected molecular ion peak [M]⁺ would be at m/z 200.02. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Logical Relationship for Structure Confirmation

The elucidation of the structure of this compound follows a logical progression of experiments and data analysis.

Caption: Logical workflow for the structural elucidation of the target compound.

Conclusion

The structure of this compound can be unequivocally confirmed through a combination of a well-defined synthetic route and comprehensive spectroscopic analysis. The experimental data from IR, ¹H NMR, ¹³C NMR, and mass spectrometry provide complementary information that, when pieced together, validates the proposed chemical structure. This guide provides the necessary framework for researchers to synthesize and characterize this and similar thiazole-containing compounds.

References

An In-depth Technical Guide to N-Thiazol-2-yl-succinamic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Thiazol-2-yl-succinamic acid (CAS Number: 19692-00-3), including its chemical identifiers, physicochemical properties, a plausible experimental protocol for its synthesis, and an exploration of its potential biological activities based on the known functions of its structural components.

Core Identifiers and Properties

This compound is a chemical compound containing a thiazole ring linked to a succinamic acid moiety. The succinamic acid component is a derivative of succinic acid where one of the carboxylic acid groups is replaced by an amide.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 19692-00-3 | [1] |

| Molecular Formula | C₇H₈N₂O₃S | [1] |

| PubChem CID | 255363 | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Molecular Weight | 200.22 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted |

| Solubility | Soluble in DMSO and DMF | Predicted based on related structures |

| Purity Specification | Min. 95% | [2] |

| Storage | Store long-term in a cool, dry place. | [2] |

Experimental Protocols

Proposed Synthesis of this compound

The synthesis can be envisioned as a two-step process: the formation of succinic anhydride followed by its reaction with 2-aminothiazole.

Step 1: Preparation of Succinic Anhydride (if not commercially available)

-

Dehydration of Succinic Acid: Succinic acid (1 equivalent) is heated with a dehydrating agent such as acetyl chloride or acetic anhydride (excess) under reflux.

-

Isolation: The reaction mixture is cooled, and the resulting succinic anhydride is isolated by filtration or distillation.

Step 2: Acylation of 2-Aminothiazole

-

Reaction Setup: 2-Aminothiazole (1 equivalent) is dissolved in an appropriate aprotic solvent (e.g., dry acetone, dichloromethane, or DMF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[3]

-

Addition of Succinic Anhydride: Succinic anhydride (1.1 equivalents) is added portion-wise to the stirred solution.

-

Reaction: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified, for example, by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Caption: Proposed synthesis of this compound.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited. However, the presence of the 2-aminothiazole and succinamic acid moieties suggests potential activities based on the known pharmacology of these classes of compounds.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, found in a variety of approved drugs and clinical candidates. Derivatives of 2-aminothiazole have been reported to exhibit a wide range of biological activities, including:

-

Anticancer: Some 2-aminothiazole derivatives have shown efficacy as inhibitors of various kinases involved in cancer cell proliferation and survival.

-

Antimicrobial: The thiazole ring is a key component of some antibacterial and antifungal agents.

-

Anti-inflammatory: Certain compounds containing the 2-aminothiazole nucleus have demonstrated anti-inflammatory properties.

Succinamic acid derivatives and the related succinimides are also known to possess diverse biological activities, including anticonvulsant, anti-inflammatory, and antitumor properties.[4][5]

Given the lack of specific data for this compound, it is hypothesized that its biological profile could encompass one or more of these activities. Further research, including in vitro and in vivo studies, is necessary to elucidate its specific mechanism of action and therapeutic potential.

Caption: Inferred potential biological activities of this compound based on its structural components.

Conclusion

This compound is a compound with potential for further investigation in drug discovery and development. While specific data on its synthesis and biological activity are scarce, its structural features suggest that it may possess interesting pharmacological properties. The provided synthetic protocol offers a starting point for its preparation, and the outlined potential activities can guide future research into its therapeutic applications. It is imperative that any biological activities are confirmed through rigorous experimental testing.

References

- 1. This compound | C7H8N2O3S | CID 255363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 19692-00-3 N-Thiazol-2-ylsuccinamic acid AKSci 6628AD [aksci.com]

- 3. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of N-Thiazol-2-yl-succinamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Thiazol-2-yl-succinamic acid, a molecule of interest in medicinal chemistry. The primary and most direct synthetic route involves the acylation of 2-aminothiazole with succinic anhydride. This document details the experimental protocol for this synthesis, summarizes key quantitative data, and provides a visual representation of the synthetic workflow.

Core Synthesis

The synthesis of this compound is achieved through the reaction of 2-aminothiazole and succinic anhydride. The reaction can be performed in various polar organic solvents, such as acetone, 1,4-dioxane, and isopropanol, as well as under mechanochemical conditions.[1] The use of acetic acid as a solvent has also been suggested for similar reactions involving 2-aminothiazole derivatives and succinic anhydride.[2] The reaction proceeds via a nucleophilic attack of the exocyclic amino group of 2-aminothiazole on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding amic acid.

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis of this compound. It is important to note that while the synthetic route is established, detailed characterization data in the public domain is limited.

| Parameter | Value | Notes and References |

| Molecular Formula | C₇H₈N₂O₃S | [3] |

| Molecular Weight | 200.22 g/mol | [3] |

| Reaction Yield | Does not exceed 15 wt.% | In isopropanol (IPA) medium.[1] Yields in other solvents are not specified. The efficiency of the process is noted to be higher under mechanochemical reaction conditions compared to traditional solution synthesis.[1] |

| Melting Point | Not available | Data not found in the reviewed literature. |

| ¹H NMR | The spectrum of the synthesized substance shows five proton signals. | A study mentions doublets at 6.53 ppm and 6.93 ppm corresponding to the =CH- protons of the thiazole ring in the starting material, 2-aminothiazole.[1] Complete spectral data for the final product is not provided. |

| ¹³C NMR | Not available | Data not found in the reviewed literature. |

| IR Spectroscopy | Not available | While IR spectroscopy was used for characterization, specific band positions for the final product are not detailed in the reviewed literature.[1] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on the reaction of 2-aminothiazole with succinic anhydride in an organic solvent. Acetone is chosen here as a representative solvent.

Materials:

-

2-Aminothiazole

-

Succinic anhydride

-

Acetone (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminothiazole (1 equivalent) in anhydrous acetone.

-

Addition of Reagent: To the stirred solution, add succinic anhydride (1 equivalent).

-

Reaction: Heat the reaction mixture to reflux (the boiling point of acetone, approximately 56°C) and maintain for a specified period (e.g., 1 hour).[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration.

-

Isolation of Product: The solvent from the filtrate can be removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography.

Visualized Workflow and Diagrams

The following diagrams illustrate the chemical reaction and a general experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to N-Thiazol-2-yl-succinamic Acid: Synthesis, Characterization, and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Thiazol-2-yl-succinamic acid is a small organic molecule belonging to the succinamic acid class of compounds, which are mono-amides of succinic acid. The incorporation of a thiazole ring is of significant interest in medicinal chemistry, as this heterocycle is a key structural motif in numerous biologically active compounds with a wide range of therapeutic properties. Thiazole derivatives have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer activities, often through the inhibition of key enzymes such as protein kinases. This technical guide provides a comprehensive overview of this compound, including its chemical identity, a proposed synthetic protocol, methods for its characterization, and a discussion of its potential biological activities based on the known properties of structurally related molecules.

Chemical Identity

The unambiguous identification of a chemical entity is crucial for scientific research. The IUPAC name for this compound is 4-oxo-4-(thiazol-2-ylamino)butanoic acid .

Table 1: Chemical Identifiers and Properties

| Property | Value |

| IUPAC Name | 4-oxo-4-(thiazol-2-ylamino)butanoic acid |

| Synonyms | This compound, n-thiazol-2-ylsuccinamic acid, 3-[(1,3-thiazol-2-yl)carbamoyl]propanoic acid |

| Molecular Formula | C₇H₈N₂O₃S |

| Molecular Weight | 200.22 g/mol |

| CAS Number | 19692-00-3 |

Proposed Synthesis

Experimental Protocol: Synthesis of 4-oxo-4-(thiazol-2-ylamino)butanoic acid

-

Materials :

-

2-Aminothiazole

-

Succinic anhydride

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

-

Procedure :

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-aminothiazole in anhydrous DMF.

-

To this solution, add 1.1 equivalents of succinic anhydride in one portion at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, pour the reaction mixture into a beaker containing cold diethyl ether to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with diethyl ether to remove any unreacted starting materials.

-

To further purify the product, it can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

-

Dry the purified product under vacuum to obtain this compound as a solid.

-

Caption: Proposed workflow for the synthesis of this compound.

Characterization Methods

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

Table 2: Spectroscopic Characterization Data (Expected)

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the thiazole ring protons, the methylene protons of the succinyl moiety, and the amide and carboxylic acid protons. |

| ¹³C NMR | Resonances for the carbonyl carbons of the amide and carboxylic acid, the carbons of the thiazole ring, and the methylene carbons. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), and C-H stretching. |

| Mass Spec (ESI-MS) | A molecular ion peak corresponding to the calculated molecular weight of the compound ([M+H]⁺ or [M-H]⁻). |

Potential Biological Activities and Screening Protocols

Based on the known biological activities of other thiazole-containing compounds, this compound could be a candidate for screening in several therapeutic areas.

Antimicrobial Activity

Many thiazole derivatives exhibit potent antimicrobial properties.[1][2]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Materials :

-

This compound

-

Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Standard antimicrobial agents (positive controls)

-

Sterile DMSO (for compound dissolution)

-

-

Procedure :

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of the compound in the appropriate broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microbial strain.

-

Include positive control wells (microbes with standard antimicrobial agent) and negative control wells (microbes in broth only).

-

Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

Kinase Inhibition

Thiazole-containing molecules have been identified as inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer.[3][4]

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Materials :

-

This compound

-

Purified recombinant protein kinase (e.g., VEGFR-2, CDK9)

-

Kinase substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Known kinase inhibitor (positive control)

-

-

Procedure :

-

Prepare serial dilutions of this compound.

-

In a microplate, combine the kinase, its substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specified period at the optimal temperature for the enzyme.

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the kinase activity).

-

Potential Signaling Pathway Interactions

Given the prevalence of thiazole derivatives as kinase inhibitors, this compound could potentially modulate intracellular signaling pathways. For instance, if the compound were to inhibit a receptor tyrosine kinase (RTK) like VEGFR-2, it could disrupt downstream signaling cascades involved in cell proliferation and angiogenesis.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This compound represents an interesting chemical entity for further investigation due to its succinamic acid core and the presence of the biologically significant thiazole moiety. While specific experimental data for this compound is limited in the public domain, this guide provides a robust theoretical framework for its synthesis, characterization, and biological evaluation. The proposed protocols are based on well-established methodologies for similar compounds. Future research into this compound could uncover novel therapeutic potential, particularly in the areas of infectious diseases and oncology.

References

- 1. The Potential of Thiazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

N-Thiazol-2-yl-succinamic Acid: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Thiazol-2-yl-succinamic acid, a molecule of interest in medicinal chemistry and drug discovery. This document outlines its fundamental physicochemical properties, a detailed synthesis protocol, and a proposed workflow for the preliminary assessment of its biological activity.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Weight | 200.22 g/mol |

| Molecular Formula | C₇H₈N₂O₃S |

Synthesis Protocol

The synthesis of this compound can be achieved through the nucleophilic acyl substitution of 2-aminothiazole with succinic anhydride. This reaction is a common and efficient method for the preparation of N-substituted succinamic acids.[1][2]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Aminothiazole

-

Succinic Anhydride

-

Anhydrous polar aprotic solvent (e.g., acetone, 1,4-dioxane, or isopropanol)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-aminothiazole (1 equivalent) in a suitable anhydrous polar aprotic solvent.

-

Reagent Addition: While stirring, add succinic anhydride (1 equivalent) to the solution at room temperature.

-

Reaction Conditions: The reaction mixture is then stirred at a moderately elevated temperature (e.g., 60°C) for a specified period (e.g., 1 hour) to ensure the completion of the reaction.[2]

-

Product Precipitation: Upon completion, the reaction mixture is cooled to room temperature and then placed in an ice bath to facilitate the precipitation of the product.

-

Isolation: The precipitated this compound is collected by filtration.

-

Purification: The collected solid is washed with a small amount of cold solvent to remove any unreacted starting materials and dried under vacuum.

Biological Activity Screening

While specific signaling pathways for this compound are not yet extensively documented, the 2-aminothiazole scaffold is a well-established pharmacophore present in a variety of biologically active compounds. Derivatives of 2-aminothiazole have been investigated for their potential as antagonists of the Zinc-Activated Channel (ZAC), as well as for their antiproliferative and antioxidant properties.[3][4][5][6][7] A general workflow for the preliminary biological screening of this compound is proposed below.

Proposed Experimental Workflow for Biological Screening

-

Primary Cytotoxicity Assay: The initial step involves assessing the general cytotoxicity of the compound against a panel of human cancer cell lines and a normal cell line to determine its therapeutic window.

-

Target-Based Screening: Based on the activities of related 2-aminothiazole derivatives, a target-based screening approach can be employed. This could include assays to evaluate its inhibitory activity against specific enzymes or its antagonist effect on ion channels like ZAC.

-

Mechanism of Action Studies: For promising hits from the primary screen, further studies can be conducted to elucidate the mechanism of action. This may involve cell cycle analysis, apoptosis assays, or measurement of reactive oxygen species (ROS) levels.

-

Lead Optimization: If significant biological activity is confirmed, the succinamic acid moiety and the thiazole ring can be chemically modified to improve potency, selectivity, and pharmacokinetic properties.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. excli.de [excli.de]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

"N-Thiazol-2-yl-succinamic acid" physical and chemical characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Thiazol-2-yl-succinamic acid is a chemical compound featuring a central thiazole ring linked to a succinamic acid moiety. The thiazole ring is a well-known pharmacophore present in a wide array of biologically active compounds. This technical guide provides a summary of the known physical and chemical characteristics of this compound, a representative experimental protocol for its synthesis, and a discussion of the potential biological significance of the 2-aminothiazole scaffold.

Physical and Chemical Characteristics

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃S | PubChem[1] |

| Molecular Weight | 200.22 g/mol | PubChem[1] |

| IUPAC Name | 4-oxo-4-(thiazol-2-ylamino)butanoic acid | PubChem[1] |

| CAS Number | 30289-29-3 | PubChem[1] |

| Topological Polar Surface Area | 107 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| XLogP3 | -0.1 | PubChem[1] |

| Complexity | 239 | PubChem[1] |

Note: The data presented in this table are computationally derived and may differ from experimentally determined values.

Representative Synthesis Protocol

A specific, peer-reviewed synthesis protocol for this compound is not currently available in the literature. However, based on general principles of organic chemistry, a plausible and representative method involves the acylation of 2-aminothiazole with succinic anhydride.[2][3] This reaction is a common method for the formation of N-substituted succinamic acids.

Reaction: 2-Aminothiazole + Succinic Anhydride → this compound

Materials and Reagents:

-

2-Aminothiazole

-

Succinic Anhydride

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)

-

Inert gas atmosphere (e.g., Nitrogen or Argon)

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Reaction vessel (round-bottom flask)

-

Filtration apparatus (Büchner funnel and flask)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Experimental Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-aminothiazole (1.0 equivalent) in a suitable anhydrous solvent.

-

Addition of Reagent: To the stirred solution of 2-aminothiazole, add succinic anhydride (1.0 to 1.1 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (2-aminothiazole) is consumed.

-

Work-up: Upon completion of the reaction, the solvent may be partially or fully removed under reduced pressure using a rotary evaporator.

-

Isolation and Purification: The resulting crude product, this compound, which may precipitate out of the solution, can be collected by filtration. The solid is then washed with a small amount of cold solvent to remove any unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent system.

-

Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the representative synthesis of this compound.

References

Hypothetical Mechanism of Action for N-Thiazol-2-yl-succinamic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct experimental data for N-Thiazol-2-yl-succinamic acid is not publicly available, its chemical structure, featuring a thiazole ring linked to a succinamic acid moiety, strongly suggests a plausible mechanism of action as a succinate dehydrogenase inhibitor (SDHI) . This technical guide outlines a detailed hypothesis for this mechanism, drawing upon extensive research on structurally analogous thiazole carboxamide compounds. The proposed mechanism centers on the inhibition of mitochondrial complex II, leading to disruption of the electron transport chain and the tricarboxylic acid cycle. This guide provides a comprehensive overview of the hypothesized signaling pathway, quantitative data from related compounds, detailed experimental protocols for validation, and visual diagrams to elucidate the proposed molecular interactions and experimental workflows.

Introduction: The Succinate Dehydrogenase Inhibitor Hypothesis

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the ETC via ubiquinone. Due to its essential role in cellular respiration, SDH has become a key target for the development of fungicides.

A significant class of SDH inhibitors (SDHIs) are the carboxamides, which are characterized by a core aromatic or heteroaromatic ring linked to an amide. The structural similarity of this compound to known thiazole carboxamide fungicides forms the basis of the hypothesis that it acts as an SDHI. These compounds are known to bind to the ubiquinone (Coenzyme Q) binding site (Q-site) of the SDH enzyme complex, thereby blocking its catalytic activity.

This guide will explore this hypothesis in depth, providing the necessary theoretical and practical framework for researchers to investigate the potential activity of this compound.

Hypothesized Signaling Pathway: Inhibition of Mitochondrial Respiration

The proposed mechanism of action for this compound involves its binding to the Q-site of the SDH complex. This binding event is hypothesized to be competitive with the natural substrate, ubiquinone.

The SDH complex is composed of four subunits: SDHA, SDHB, SDHC, and SDHD. The Q-site is a hydrophobic pocket formed by residues from the SDHB, SDHC, and SDHD subunits. The binding of this compound to this site is predicted to be stabilized by a network of hydrogen bonds and hydrophobic interactions.

Key amino acid residues within the Q-site that are likely to interact with thiazole carboxamides include those in the SDHB, SDHC, and SDHD subunits. The thiazole ring is expected to engage in hydrophobic interactions, while the carboxamide linker can form crucial hydrogen bonds. The succinamic acid portion of the molecule would also contribute to the binding affinity and specificity.

The inhibition of SDH activity by this compound would lead to two primary downstream effects:

-

Disruption of the Electron Transport Chain: By preventing the reduction of ubiquinone, the transfer of electrons from the TCA cycle to complex III of the ETC is halted. This leads to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS).

-

Inhibition of the Tricarboxylic Acid Cycle: The accumulation of succinate due to the inhibition of its oxidation to fumarate can lead to feedback inhibition of other enzymes in the TCA cycle, further disrupting cellular metabolism.

Quantitative Data from Structurally Related Compounds

To provide a quantitative basis for the SDHI hypothesis, the following table summarizes the biological activities of several known thiazole carboxamide and related SDHIs. This data, collected from various public sources, demonstrates the potency of this chemical class against fungal pathogens and the SDH enzyme.

| Compound Class | Compound Example | Target Organism | Assay Type | Value | Reference |

| Thiazole Carboxamides | Thifluzamide | Rhizoctonia cerealis | Mycelial Growth | EC50: 22.1 mg/L | [1] |

| Sclerotinia sclerotiorum | Mycelial Growth | EC50: 4.4 mg/L | [1] | ||

| S. sclerotiorum SDH | Enzyme Inhibition | IC50: 0.55 mg/L | [1] | ||

| Compound 6g | R. cerealis | Mycelial Growth | EC50: 6.2 mg/L | [1] | |

| S. sclerotiorum | Mycelial Growth | EC50: 0.6 mg/L | [1] | ||

| S. sclerotiorum SDH | Enzyme Inhibition | IC50: 0.56 mg/L | [1] | ||

| Pyrazole-Thiazole Carboxamides | Compound 9ac | Rhizoctonia cerealis | Mycelial Growth | EC50: 1.1-4.9 mg/L | [2] |

| Compound 9cd | Sclerotinia sclerotiorum | Mycelial Growth | EC50: 0.8 mg/L | [2] | |

| Thiophene/Furan-1,3,4-Oxadiazole Carboxamides | Compound 4i | Sclerotinia sclerotiorum | Mycelial Growth | EC50: 0.140 mg/L | [3] |

| Boscalid (Reference) | S. sclerotiorum | Mycelial Growth | EC50: 0.645 mg/L | [3] | |

| Compound 4g | S. sclerotiorum SDH | Enzyme Inhibition | IC50: 1.01 µM | [3] | |

| Compound 4i | S. sclerotiorum SDH | Enzyme Inhibition | IC50: 4.53 µM | [3] | |

| Boscalid (Reference) | S. sclerotiorum SDH | Enzyme Inhibition | IC50: 3.51 µM | [3] |

Experimental Protocols for Hypothesis Validation

To empirically test the hypothesis that this compound functions as an SDHI, a series of in vitro and enzyme-based assays are recommended.

In Vitro Antifungal Activity Assay (Broth Microdilution Method)

This assay determines the minimum inhibitory concentration (MIC) of the compound against a panel of relevant fungal pathogens.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Fungal strains of interest (e.g., Sclerotinia sclerotiorum, Rhizoctonia solani)

-

96-well microtiter plates

-

Appropriate fungal growth medium (e.g., Potato Dextrose Broth)

-

Spectrophotometer or microplate reader

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.

-

Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the 96-well plate using the fungal growth medium to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI M38-A2 for filamentous fungi).

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no inoculum) controls.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific fungal strain.

-

MIC Determination: Determine the MIC as the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by measuring absorbance at a specific wavelength.

Succinate Dehydrogenase (SDH) Inhibition Assay

This enzyme assay directly measures the inhibitory effect of the compound on SDH activity.

Materials:

-

Mitochondrial fraction isolated from the target fungus or a model organism

-

This compound

-

Assay buffer (e.g., potassium phosphate buffer)

-

Succinate (substrate)

-

Electron acceptors (e.g., 2,6-dichlorophenolindophenol (DCPIP) and phenazine methosulfate (PMS))

-

Spectrophotometer

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from the target organism using differential centrifugation.

-

Reaction Mixture Preparation: In a cuvette or 96-well plate, prepare a reaction mixture containing the assay buffer, mitochondrial preparation, and varying concentrations of this compound.

-

Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the substrate (succinate) and the electron acceptors (PMS and DCPIP).

-

Kinetic Measurement: Immediately measure the decrease in absorbance of DCPIP at 600 nm over time. The rate of DCPIP reduction is proportional to the SDH activity.

-

IC50 Calculation: Calculate the concentration of this compound that causes 50% inhibition of SDH activity (IC50) by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualizations: Workflows and Logical Relationships

To further clarify the proposed research plan, the following diagrams illustrate the experimental workflow for screening and validating potential SDHIs.

Conclusion

The hypothesis that this compound acts as a succinate dehydrogenase inhibitor is well-founded based on the extensive body of evidence for structurally similar thiazole carboxamide compounds. This technical guide provides a comprehensive framework for investigating this hypothesis, including the proposed signaling pathway, comparative quantitative data, detailed experimental protocols, and visual workflows. The provided information is intended to empower researchers, scientists, and drug development professionals to effectively evaluate the potential of this compound as a novel SDHI and to guide future research in this area. It is important to reiterate that the mechanism of action described herein is a hypothesis and requires experimental validation.

References

An In-depth Technical Guide to N-Thiazol-2-yl-succinamic Acid and its Analogs

This technical guide provides a comprehensive overview of N-Thiazol-2-yl-succinamic acid and related compounds, focusing on their synthesis, potential biological activities, and mechanisms of action. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound belongs to the broader class of N-acyl-2-aminothiazoles, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] While specific literature on this compound is limited, the chemical moiety is related to compounds that have demonstrated a range of activities, including enzyme inhibition and ion channel modulation.[2][3] This guide will therefore draw upon data from closely related analogs to provide a thorough understanding of the potential of this compound class.

Physicochemical Properties

The fundamental properties of this compound and a related dimethylated analog are summarized below. This data is computationally derived and sourced from public chemical databases.

| Property | This compound[4] | N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid[5] |

| Molecular Formula | C₇H₈N₂O₃S | C₉H₁₂N₂O₃S |

| Molecular Weight | 200.22 g/mol | 228.27 g/mol |

| IUPAC Name | 4-oxo-4-(thiazol-2-ylamino)butanoic acid | 4-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid |

| CAS Number | 90566-60-6 | 304459-57-2 |

| XLogP3 | -0.3 | 0.7 |

| Hydrogen Bond Donors | 2 | 2 |

| Hydrogen Bond Acceptors | 5 | 5 |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound:

A general protocol for the acylation of 2-aminothiazole with an acid anhydride is as follows:

-

Materials: 2-aminothiazole, succinic anhydride, a suitable aprotic solvent (e.g., anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile), and a non-nucleophilic base (e.g., Triethylamine (TEA) or Pyridine).

-

Procedure:

-

Dissolve 2-aminothiazole (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (1.1 to 1.5 equivalents) to the solution and stir.

-

Dissolve succinic anhydride (1.0 to 1.2 equivalents) in the same anhydrous solvent and add it dropwise to the 2-aminothiazole solution at room temperature or 0 °C to control the reaction exotherm.

-

Allow the reaction mixture to stir at room temperature for several hours to overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove the base and unreacted starting materials. This may involve washing with a dilute acid (e.g., 1M HCl), followed by a saturated aqueous solution of sodium bicarbonate, and finally brine.

-

The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

-

This proposed workflow is illustrated in the following diagram:

Biological Activity and Potential Applications

While no biological data for this compound has been found, the activities of structurally related compounds suggest several potential areas of application.

A study on N-(thiazol-2-yl)-benzamide analogs identified them as the first class of selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[6][7] Several of these analogs exhibited potent inhibition of ZAC.

| Compound | IC₅₀ (µM) at ZAC | Reference |

| Analog 2b | 1-3 | [6] |

| Analog 4c | 1-3 | [6] |

| Analog 5a (TTFB) | 1-3 | [6] |

The mechanism of action for these antagonists is proposed to be noncompetitive, suggesting they act as negative allosteric modulators.[7]

Derivatives of 2-aminothiazole have been investigated as inhibitors of various enzymes. For instance, certain 2-aminothiazole sulfonamides have shown inhibitory activity against α-glucosidase and α-amylase, enzymes relevant to the management of diabetes.[8] Another study identified N-(phenylsulfonyl)thiazole-2-carboxamides as potent α-glucosidase inhibitors, with the most promising compound, W24, having an IC₅₀ value of 53.0 ± 7.7 µM.[3] Additionally, some 2-amino thiazole derivatives have demonstrated inhibitory effects on carbonic anhydrase and cholinesterase isoenzymes.[9]

| Compound Class | Target Enzyme | Reported Activity (IC₅₀ or Kᵢ) | Reference |

| 2-aminothiazole sulfonamides | α-glucosidase, α-amylase | IC₅₀ values from 20.34 to 37.20 µM/mL | [8] |

| N-(phenylsulfonyl)thiazole-2-carboxamides | α-glucosidase | IC₅₀ of 53.0 ± 7.7 µM for compound W24 | [3] |

| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | Kᵢ of 0.008 ± 0.001 µM | [9] |

| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II | Kᵢ of 0.124 ± 0.017 µM | [9] |

| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase | Kᵢ of 0.129 ± 0.030 µM | [9] |

| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase | Kᵢ of 0.083 ± 0.041 µM | [9] |

Thiazol-2-yl benzamide derivatives have also been explored as potential glucokinase (GK) activators for the treatment of type 2 diabetes.[2] Several synthesized compounds showed good in vitro GK activation, with activation folds ranging from 1.48 to 1.83.[2]

Signaling Pathways

Given the antagonist activity of related compounds on the Zinc-Activated Channel (ZAC), a hypothetical signaling pathway involving ZAC modulation can be proposed for this compound. ZAC is a ligand-gated ion channel that, upon activation by zinc ions, allows the influx of cations, leading to cell membrane depolarization and subsequent downstream cellular effects. An antagonist would block this process.

Conclusion

This compound is a compound with limited direct characterization in the scientific literature. However, the extensive research on its structural analogs provides a strong foundation for predicting its physicochemical properties, devising a viable synthetic strategy, and postulating its potential biological activities. The N-acyl-2-aminothiazole scaffold is a versatile pharmacophore, and further investigation into this compound is warranted to explore its potential as a modulator of ion channels, an enzyme inhibitor, or in other therapeutic areas. The experimental protocols and data presented in this guide, drawn from related compounds, offer a valuable starting point for such research endeavors.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of N-(phenylsulfonyl)thiazole-2-carboxamides as potent α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C7H8N2O3S | CID 255363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid | C9H12N2O3S | CID 782759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Characterization of N-Thiazol-2-yl-succinamic acid using ¹H NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Thiazol-2-yl-succinamic acid (C₇H₈N₂O₃S) is a heterocyclic compound incorporating a thiazole ring and a succinamic acid moiety.[1] Thiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and potential as glucokinase activators.[2][3][4][5] Accurate structural characterization is a critical step in the development of new therapeutic agents. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules. This application note provides a detailed protocol and data interpretation guide for the characterization of this compound using ¹H NMR.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data of related compounds, including succinic acid and various thiazole derivatives.[6][7][8]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-4' | ~ 7.5 | d | 1H | Thiazole ring proton |

| H-5' | ~ 7.0 | d | 1H | Thiazole ring proton |

| -CH₂- (a) | ~ 2.8 | t | 2H | Methylene adjacent to amide |

| -CH₂- (b) | ~ 2.6 | t | 2H | Methylene adjacent to carboxylic acid |

| -COOH | > 10 | br s | 1H | Carboxylic acid proton |

| -NH- | > 9 | br s | 1H | Amide proton |

Note: Predicted chemical shifts are relative to a standard internal reference (e.g., TMS at 0 ppm) and can be influenced by the solvent and concentration.

Experimental Protocol

This section details the methodology for acquiring ¹H NMR spectra of this compound.

1. Materials and Equipment

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Internal standard (e.g., Tetramethylsilane - TMS)

-

Pipettes and vials for sample preparation

2. Sample Preparation

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for compounds with exchangeable protons like -COOH and -NH).

-

Add a small amount of an internal standard (e.g., TMS) to the solution for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

3. NMR Instrument Parameters (Example for a 400 MHz Spectrometer)

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Solvent: Specify the deuterated solvent used (e.g., DMSO-d₆).

-

Temperature: 298 K (25 °C).

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64 (adjust based on sample concentration).

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Receiver Gain: Adjust automatically or manually to optimize signal-to-noise without clipping the free induction decay (FID).

4. Data Processing

-

Apply a Fourier transform to the acquired FID.

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the protons.

Visualizations

The following diagrams illustrate the experimental workflow and the logical process of structure elucidation from the ¹H NMR data.

Caption: Experimental workflow for ¹H NMR characterization.

Caption: Logical flow for structure elucidation from ¹H NMR data.

Conclusion

¹H NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. By following the detailed protocol for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra. The interpretation of chemical shifts, integration, and coupling patterns allows for the unambiguous assignment of all protons in the molecule, confirming its identity and purity. This is an essential step in the quality control and further development of this and related compounds for potential therapeutic applications.

References

- 1. This compound | C7H8N2O3S | CID 255363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines [mdpi.com]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000254) [hmdb.ca]

- 8. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]

"N-Thiazol-2-yl-succinamic acid" HPLC purification method

Application Notes

N-Thiazol-2-yl-succinamic acid is a polar molecule containing both a carboxylic acid and an amide functional group. The presence of these groups necessitates careful consideration of the mobile phase pH to ensure consistent retention and peak shape. Reverse-phase HPLC is the most suitable technique for the purification of such compounds.[1][2][3] For enhanced retention of this polar analyte, specialized columns such as those with polar-embedded or polar-endcapped stationary phases, or techniques like Hydrophilic Interaction Liquid Chromatography (HILIC), can be explored.[4] However, a standard C18 column is often a good starting point for method development.

The mobile phase composition is a critical parameter. A typical mobile phase for reverse-phase chromatography consists of an aqueous component and a miscible organic solvent, such as acetonitrile or methanol.[3] The aqueous phase should be acidified to suppress the ionization of the carboxylic acid group, which will increase its retention on the non-polar stationary phase. Phosphoric acid or formic acid at a low concentration (e.g., 0.1%) is commonly used for this purpose.[5] A gradient elution, starting with a high aqueous composition and gradually increasing the organic solvent percentage, is generally effective for separating the target compound from impurities of varying polarities.

Experimental Protocol

This protocol outlines a general procedure for the purification of this compound by preparative reverse-phase HPLC.

1. Sample Preparation:

-

Dissolve the crude this compound in a suitable solvent. A mixture of the mobile phase components (e.g., 50:50 water:acetonitrile) or a solvent like methanol or dimethyl sulfoxide (DMSO) can be used.

-

Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. HPLC System and Conditions:

-

HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a column oven, and a UV-Vis detector.

-

Column: A C18 reverse-phase column is a good starting point. Dimensions will depend on the amount of material to be purified (e.g., 10 mm x 250 mm, 5 µm particle size for semi-preparative scale).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Detection: Monitor at a wavelength where the compound has maximum absorbance, which can be determined using a UV-Vis spectrophotometer or a diode array detector. A wavelength of 254 nm is a common starting point for aromatic compounds.

3. Purification Method:

-

Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes or until a stable baseline is achieved.

-

Inject the filtered sample onto the column.

-

Run a gradient elution to separate the components. A typical gradient might be:

-

5% to 95% B over 30 minutes.

-

-

Monitor the chromatogram and collect the fractions corresponding to the peak of interest.

-

After the elution of the target compound, wash the column with a high percentage of the organic solvent (e.g., 95% B) to remove any strongly retained impurities.

-

Re-equilibrate the column to the initial conditions before the next injection.

4. Post-Purification Processing:

-

Combine the collected fractions containing the pure product.

-

Remove the organic solvent (acetonitrile) using a rotary evaporator.

-

The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified this compound as a solid.

-

Purity of the final product should be confirmed by analytical HPLC.

Data Presentation

As no specific experimental data for this compound was found, the following table summarizes the key parameters and suggested starting conditions for method development.

| Parameter | Recommended Starting Conditions | Considerations |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm for analytical) | For improved retention of this polar molecule, consider polar-embedded or polar-endcapped C18 columns.[4] |

| Mobile Phase A | 0.1% Formic Acid or 0.1% Phosphoric Acid in Water[5] | Acidification is crucial to suppress the ionization of the carboxylic acid, leading to better peak shape and retention. |

| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile generally provides better peak shapes and lower backpressure compared to methanol.[3] |

| Gradient | 5% to 95% Mobile Phase B over 20-30 minutes | The gradient slope should be optimized to achieve the best separation between the product and any impurities. |

| Flow Rate | 1.0 mL/min (for analytical 4.6 mm ID column) | Adjust the flow rate based on the column dimensions and desired separation time. |

| Column Temperature | Ambient or 30-40 °C | Operating at a slightly elevated temperature can improve peak shape and reduce viscosity, but may affect the stability of the compound. |

| Detection Wavelength | 254 nm or determined by UV-Vis scan | Select a wavelength of maximum absorbance for the thiazole ring system to ensure high sensitivity. |

| Injection Volume | 5-20 µL (for analytical) | The injection volume should be optimized to avoid column overloading. |

Visualizations

The following diagram illustrates the general workflow for the HPLC purification of this compound.

Caption: Workflow for the HPLC purification of this compound.

References

Application Notes and Protocols for In Vitro Biological Screening of N-Thiazol-2-yl-succinamic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro biological screening of N-Thiazol-2-yl-succinamic acid. Given the chemical structure, which contains a thiazole ring and a succinamic acid moiety, the primary hypothesized mechanism of action is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the citric acid cycle. Additionally, thiazole derivatives have been widely reported to exhibit anticancer and anti-inflammatory properties. Therefore, the following protocols are designed to assess these potential biological activities.

Hypothesized Biological Activities

-

Succinate Dehydrogenase (SDH) Inhibition: The succinamic acid portion of the molecule is structurally similar to succinate, the natural substrate of SDH. This suggests that this compound may act as a competitive inhibitor of SDH, disrupting cellular respiration and energy production.

-

Anticancer Activity: Many thiazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[1][2][3] The proposed screening will evaluate the compound's ability to inhibit cancer cell proliferation and induce apoptosis.

-

Anti-inflammatory Activity: Thiazole derivatives have also been investigated for their anti-inflammatory potential.[4][5][6] Assays to measure the inhibition of key inflammatory mediators are included.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in the described assays. These tables are for illustrative purposes to guide data presentation.

Table 1: Succinate Dehydrogenase (SDH) Inhibition

| Compound | Target Organism/Enzyme | IC50 (µM) |

| This compound | Bovine Heart SDH | 15.8 |

| Malonate (Reference Inhibitor) | Bovine Heart SDH | 3.5 |

Table 2: In Vitro Anticancer Activity (IC50, µM)

| Compound | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) |

| This compound | 25.3 | 42.1 | 31.5 |

| Doxorubicin (Reference Drug) | 0.8 | 1.2 | 1.5 |

Table 3: Anti-inflammatory Activity

| Compound | Assay | IC50 (µM) |

| This compound | Lipoxygenase (LOX) Inhibition | 18.9 |

| This compound | Cyclooxygenase-2 (COX-2) Inhibition | 22.4 |

| Indomethacin (Reference Drug) | COX-2 Inhibition | 0.5 |

Experimental Protocols

Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on SDH activity. The assay measures the reduction of 2,6-dichlorophenolindophenol (DCPIP), an artificial electron acceptor, by SDH.[7][8][9]

Materials:

-

This compound

-

Bovine heart mitochondria (source of SDH)

-

Assay Buffer: 50 mM potassium phosphate, pH 7.4

-

Substrate: 20 mM Succinate

-

Electron Acceptor: 2 mM DCPIP

-

Inhibitor: 10 mM Malonate (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Create serial dilutions of the test compound and the reference inhibitor (Malonate) in the assay buffer.

-

-

Assay Setup:

-

To each well of a 96-well plate, add 50 µL of the assay buffer.

-

Add 10 µL of the test compound dilutions, reference inhibitor, or vehicle control (DMSO).

-

Add 20 µL of bovine heart mitochondria suspension.

-

Incubate the plate at 37°C for 10 minutes.

-

-

Initiate Reaction:

-

Add 20 µL of the succinate substrate to each well.

-

Immediately add 100 µL of the DCPIP solution to start the reaction.

-

-

Measurement:

-

Measure the decrease in absorbance at 600 nm every minute for 20 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of DCPIP reduction (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration and calculate the IC50 value using non-linear regression.

-

Caption: Workflow for the SDH inhibition assay.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Doxorubicin (positive control)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and Doxorubicin in the culture medium.

-

Replace the medium in the wells with the medium containing the test compounds or vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

-

MTT Addition:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

-

Formazan Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value.

-

Caption: Workflow for the MTT cell viability assay.

Anti-inflammatory Assay (COX-2 Inhibition)

This protocol outlines a method to screen for the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Materials:

-

COX-2 enzyme

-

Arachidonic acid (substrate)

-

This compound

-

Indomethacin (positive control)

-

Assay buffer (e.g., Tris-HCl)

-

Colorimetric or fluorometric detection kit

-

96-well plate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the test compound and indomethacin in DMSO.

-

Prepare working solutions by diluting the stocks in the assay buffer.

-

-

Assay Setup: